Bromo-PEG2-alcohol is a PEG derivative containing a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.
Molecular Structure Analysis
Nucleophilic substitution: The bromine atom can be readily substituted by various nucleophiles like amines, thiols, or alkoxides. This allows for the introduction of diverse functionalities onto the PEG chain. []
Applications
Drug discovery and development:
Drug conjugates: Bromo-PEG2-alcohol could be used as a linker to attach PEG chains to drug molecules. PEGylation can improve drug solubility, circulation time, and reduce immunogenicity. []
Materials Science:
Polymer synthesis: Bromo-PEG2-alcohol can serve as a monomer or a building block in the synthesis of functionalized polymers with tailored properties. []
Surface modification: It can be used to modify the surface of materials, such as nanoparticles, to improve biocompatibility, stability, or introduce specific functionalities. []
Related Compounds
UOSS75
Compound Description: UOSS75 is a 3-carbamoyl-2-pyridone derivative and a cannabinoid receptor 2 (CB2) selective agonist []. This compound was designed with reduced lipophilicity compared to its parent compound, UOSS77.
Relevance: UOSS75 is structurally related to Bromo-PEG2-alcohol because it shares the same core structure of a 3-carbamoyl-2-pyridone with a PEG2-alcohol appended via a 3-carbomylcyclohexyl carboxamide linker []. The only difference lies in the presence of a bromine atom in Bromo-PEG2-alcohol, which is absent in UOSS75.
Properties
CAS Number
57641-66-4
Product Name
Bromo-PEG2-alcohol
IUPAC Name
2-(2-bromoethoxy)ethanol
Molecular Formula
C4H9BrO2
Molecular Weight
169.02 g/mol
InChI
InChI=1S/C4H9BrO2/c5-1-3-7-4-2-6/h6H,1-4H2
InChI Key
JTOJLOUPDKBCCH-UHFFFAOYSA-N
SMILES
C(COCCBr)O
Solubility
Soluble in DMSO
Synonyms
Bromo-PEG2-alcohol
Canonical SMILES
C(COCCBr)O
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Brequinar Sodium is the sodium salt form of Brequinar. Brequinar inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)
PT-141, also called Bremelanotide (generic clinical name), is a heavily modified synthetic derivative of alpha-melanocyte-stimulating hormone. PT-141 is an agonist for the melanocortin-4 and melanocortin-1 receptors. it promotes sexual arousal and stimulates the immune system.approved for use by the FDA, is a melanocortin-based peptide.
Uses of PT-141
It has been tested in clinical trials as a treatment for both male/female hypoactive sexual desire disorder and acute hemorrhage. used for the treatment of low sexual desire in women (calm down), and may also address problems of sexual interest (libido) among men who have altered or disrupted hormonal states.It may be used as an alternative to Viagra or Cialis in men with low sexual drive and ED associated with a lowered libido.
Research Directions of PT-141
Right now, PT-141 has received widespread and intense attention as a treatment for sexual dysfunction. There is, however, a great deal of potential research outside of sexual dysfunction and hemorrhage that PT-141 could be applied to. For instance, MC-4R is well-known to be defective or missing in certain cases of obesity and may account for as much as 6% of all cases of early-onset obesity. PT-141 offers a unique means of exploring this particular cause of obesity and potentially illustrating a pathway for intervention. MC-1R plays roles in both pain and inflammation, as well as kidney pathology and the spread of infection. There is a plethora of available research that PT-141 could help to shed light on.
PT-141 and Infection
The MC-1R has been found, in a rat model of a specific fungal infection, to possess important anti-fungal and anti-inflammatory properties. This is of particular importance because current anti-fungals are limited in terms of their mechanism of action and all produce serious and treatment-limiting side effects in certain patients. Having an alternative to use in the treatment of fungal infections could reduce morbidity and mortality substantially, especially in patients with immune compromise.
PT-141 and Cancer
The MC-1R receptor is an important stimulus of DNA repair pathways and thus is of interest in cancer treatment and prevention. Research shows that people with variants of MC-1R are at increased risk for both basal cell and squamous cell carcinoma. Altered PT-141 may be able to correct the problems experienced as a result of these variants and prevent or treat these cancers.
Mechanism of Action
PT-141 binds to melanocortin receptors (MC3-R and MC4-R) in the hypothalamus in the brain. [Molinoff et al. 2003] Activation of these brain neurons has a direct erectogenic effect resulting in on-demand erections. The potency of the medication can last hours. The libido-enhancing effects of PT-141 typically last even longer.
Route of Administration
PT-141 is administered as a subcutaneous injection that can be easily injected into the abdomen. The small dose also makes traveling with PT-141 relatively simple. While the medicine is stable for long periods of time in a chilled environment, PT-141 is stable for 1 week at room temperature.
Brevicompanine B is a fungal metabolite originally isolated from P. brevicompactum that has plant growth and circadian rhythm regulatory activity. It inhibits hypocotyl elongation in lettuce seedlings when used at a concentration of 100 mg/L but does not inhibit elongation in rice seedlings at a concentration of 300 mg/L. Brevicompanine B (100 µM) inhibits primary root growth in Arabidopsis seedlings and disrupts the transcription of various genes involved in the regulation of plant circadian rhythm. It is active against P. falciparum with an IC50 value of 35 mg/ml. Brevicompanine B is a fungal metabolite that has plant growth and circadian rhythm regulatory activity. Brevicompanine B inhibits primary root growth in Arabidopsis seedlings and disrupts the transcription of various genes involved in the regulation of plant circadian rhythm. It is active against P. falciparum.
Bretylium is a class III antiarrhythmic agent and an inhibitor of the Na+/K+-ATPase (IC50 = 4.5 mM). Bretylium also has antiadrenergic activity, inhibiting auricular nerve stimulation-induced vasoconstriction in isolated rabbit ears and hypogastric nerve stimulation-induced contraction of isolated rabbit uterus. It inhibits neuroeffector calcium transients (NCTs), as well as increases action potential delay and the absolute refractory period, but does not inhibit field stimulus-induced CTs in isolated mouse vas deferens sympathetic nerve terminals. Bretylium prevents ventricular fibrillation in anesthetized dogs in a model of sudden coronary death when administered at a dose of 10 mg/kg. Formulations containing bretylium were previously used in the prevention and treatment of ventricular fibrillation. Bretylium Tosylate is the tosylate salt form of bretylium, a quaternary ammonium salt and non-selective adrenergic neuronal blocking agent with anti-arrhythmic properties. Bretylium tosylate is selectively taken up into peripheral nerve terminals and initially causes a release of norepinephrine from sympathetic nerve endings, thereby causing a sympathomimetic effect. This is followed by a prolonged anti-adrenergic action which prevents further discharge of neurotransmitter from sympathetic nerve endings. Its myocardial effects include a prolongation of action potential as well as refractory period. This drug is used to treat and suppress ventricular arrhythmias, particularly ventricular fibrillation and ventricular tachycardia. Bretylium tosylate is the tosylate salt of bretylium. It blocks noradrenaline release from the peripheral sympathetic nervous system, and is used in emergency medicine, cardiology, and other specialties for the acute management of ventricular tachycardia and ventricular fibrillation. It has a role as an adrenergic antagonist, an anti-arrhythmia drug and an antihypertensive agent. It is a quaternary ammonium salt and an organosulfonate salt. It contains a bretylium. An agent that blocks the release of adrenergic transmitters and may have other actions. It was formerly used as an antihypertensive agent, but is now proposed as an anti-arrhythmic.
Brevianamide F is an alkaloid metabolite produced by various Streptomyces, Actinomycetes, and Aspergillus strains that has diverse biological activities. It inhibits growth of M. luteus and S. aureus in an inhibitory disc assay when used at a concentration of 30 μg/disc as well as the Bacille Calmette-Guerin M. bovis strain (MIC = 12.5 μg/ml). Brevianamide F has antifouling activity, inhibiting attachment of B. neritina larvae to PVC plates without inducing lethality (EC50 = 6.35 μg/ml; LC50 = >200 μg/ml in paint used to coat PVC plates).
Brevilin A is a sesquiterpene lactone that has been found in C. minima and has anticancer activity. It is an inhibitor of STAT3 signaling (IC50 = 10.6 µM in A549R cells) that inhibits the tyrosine kinase activity of the JAK1, JAK2, JAK3, and JAK4 JH1 subunit (IC50s = 11.2, 8.4, 10.2, and 11.9 µM, respectively). It inhibits proliferation of a variety of cancer cells, including A549 lung, HepG2 liver, HeLa cervical, A875 melanoma, and CT26 mouse colon carcinoma cells in a concentration-dependent manner. Brevilin A (1-4 µg/ml) decreases the mitochondrial membrane potential, induces apoptosis, and increases the level of reactive oxygen species (ROS) in CT26 cells. It also induces autophagosome formation in CT26 cells, an effect that can be blocked by the PI3K inhibitor 3-methyladenine. Brevilin A (5 mg/kg per day) increases intratumor expression of the autophagy marker LC3-II and reduces tumor growth in a murine CT26 colon cancer model. Brevilin A, is a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells. antitumour
Allopregnanolone is an endogenous inhibitory pregnane neurosteroid that is synthesized from progesterone. It acts as a positive allosteric modulator of GABAA receptors at nM concentrations (exhibiting the greatest potentiation at isoforms containing δ subunits) and of GABAC receptors at µM concentrations. Allopregnanolone displays effects similar to other GABAA receptor potentiators such as benzodiazepines, including potent anticonvulsant, anxiolytic, and sedative activity. 3alpha-Hydroxy-5alpha-pregnan-20-one, also known as pregnanolone or (3alpha, 5alpha)-3-hydroxypregnan-20-one, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Thus, 3alpha-hydroxy-5alpha-pregnan-20-one is considered to be a steroid lipid molecule. 3alpha-Hydroxy-5alpha-pregnan-20-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 3alpha-Hydroxy-5alpha-pregnan-20-one has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 3alpha-hydroxy-5alpha-pregnan-20-one is primarily located in the membrane (predicted from logP) and cytoplasm. Brexanolone is a unique, intravenously administered, neuroactive steroidal antidepressant used in the therapy of moderate-to-severe postpartum depression. In prelicensure clinical trials, brexanolone therapy was not associated with an increased rate of serum aminotransferase elevations, and it has not been linked to instances of clinically apparent acute liver injury. As of March 2019, brexanolone - developed and made available commercially by Sage Therapeutics Inc. as the brand name product Zulresso - is the first drug to have ever been approved by the US FDA specifically for the treatment of postpartum depression (PPD) in adult females. Since PPD, like various other types of depression, is characterized by feelings of sadness, worthlessness or guilt, cognitive impairment, and/or possibly suicidal ideation, it is considered a life-threatening condition. Studies have consequently found that PPD can genuinely have profound negative effects on the maternal-infant bond and later infant development. The development and availability of brexanolone for the treatment of PPD in adult females subsequently provides a new and promising therapy where few existed before. In particular, the use of brexanolone in treating PPD is surrounded with promise because it acts in part as a synthetic supplement for possible deficiencies in endogenous brexanolone (allopregnanolone) in postpartum women susceptible to PPD whereas many commonly used anti-depressive medications elicit actions that may modulate the presence and activity of substances like serotonin, norepinephrine, and/or monoamine oxidase but do not mediate activities directly associated with PPD like natural fluctuations in the levels of endogenous neuroactive steroids like allopregnanolone. And finally, although brexanolone may also be undergoing clinical trials to investigate its abilities to treat super-refractory status epilepticus, it appears that some such studies have failed to meet primary endpoints that compare success in the weaning of third-line agents and resolution of potentially life-threatening status epilepticus with brexanolone vs. placebo when added to standard-of-care.